molecular formula C14H17N3S B12811373 2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine CAS No. 69540-76-7

2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine

Cat. No.: B12811373
CAS No.: 69540-76-7
M. Wt: 259.37 g/mol
InChI Key: IVMCVGIHPGDYRC-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine typically involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions using pyrrolidine or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzodiazepine core can be reduced to form dihydrobenzodiazepines using reducing agents like sodium borohydride.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Pyrrolidine, dimethyl disulfide, methylthiol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrobenzodiazepines.

    Substitution: Various substituted benzodiazepines.

Scientific Research Applications

2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and epilepsy.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing anxiolytic, sedative, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine is unique due to the presence of the methylthio and pyrrolidinyl groups, which may confer distinct pharmacological properties and metabolic pathways compared to other benzodiazepines.

Properties

CAS No.

69540-76-7

Molecular Formula

C14H17N3S

Molecular Weight

259.37 g/mol

IUPAC Name

4-methylsulfanyl-2-pyrrolidin-1-yl-3H-1,5-benzodiazepine

InChI

InChI=1S/C14H17N3S/c1-18-14-10-13(17-8-4-5-9-17)15-11-6-2-3-7-12(11)16-14/h2-3,6-7H,4-5,8-10H2,1H3

InChI Key

IVMCVGIHPGDYRC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2N=C(C1)N3CCCC3

Origin of Product

United States

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